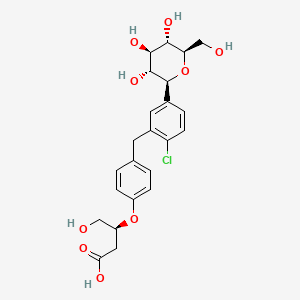
Famotidine Acid Methyl Ester Hydrochloride (Famotidine Impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Famotidine Acid Methyl Ester Hydrochloride is a chemical compound that serves as an impurity in the synthesis of famotidine, a histamine H2 receptor antagonist used to reduce stomach acid production. This compound is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of famotidine formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Famotidine Acid Methyl Ester Hydrochloride typically involves the esterification of famotidine with methanol in the presence of hydrochloric acid. The reaction conditions include:
Reactants: Famotidine, methanol, hydrochloric acid
Temperature: Room temperature
Catalyst: Hydrochloric acid
Reaction Time: Several hours
Industrial Production Methods: In an industrial setting, the production of Famotidine Acid Methyl Ester Hydrochloride follows similar principles but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions
Purification Steps: Including distillation and crystallization to isolate the ester
Quality Control: Analytical methods such as HPLC to ensure purity
Analyse Chemischer Reaktionen
Types of Reactions: Famotidine Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to famotidine and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid (acidic conditions) or sodium hydroxide (basic conditions)
Oxidation: Oxidizing agents such as potassium permanganate
Substitution: Nucleophiles such as ammonia or amines
Major Products Formed:
Hydrolysis: Famotidine and methanol
Oxidation: Oxidized derivatives of the ester
Substitution: Substituted famotidine derivatives
Wissenschaftliche Forschungsanwendungen
Famotidine Acid Methyl Ester Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of famotidine.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the quality control processes of famotidine production to ensure compliance with regulatory standards.
Wirkmechanismus
The mechanism of action of Famotidine Acid Methyl Ester Hydrochloride is not well-documented, as it is primarily considered an impurity. its parent compound, famotidine, works by competitively inhibiting histamine H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. The ester form may exhibit similar interactions but with potentially altered efficacy and binding properties.
Vergleich Mit ähnlichen Verbindungen
Famotidine: The parent compound, used to treat conditions like peptic ulcers and gastroesophageal reflux disease.
Cimetidine: Another histamine H2 receptor antagonist with similar uses but different chemical structure.
Ranitidine: Previously used for similar indications but withdrawn from the market due to safety concerns.
Nizatidine: Another H2 receptor antagonist with comparable efficacy.
Uniqueness: Famotidine Acid Methyl Ester Hydrochloride is unique due to its specific role as an impurity in famotidine synthesis. Its presence and concentration are critical for quality control in pharmaceutical manufacturing, distinguishing it from other H2 receptor antagonists that are primarily active pharmaceutical ingredients.
Eigenschaften
Molekularformel |
C9H15ClN4O2S2 |
|---|---|
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate;hydrochloride |
InChI |
InChI=1S/C9H14N4O2S2.ClH/c1-15-7(14)2-3-16-4-6-5-17-9(12-6)13-8(10)11;/h5H,2-4H2,1H3,(H4,10,11,12,13);1H |
InChI-Schlüssel |
AUXMCGYIJDXLLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCSCC1=CSC(=N1)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)](/img/structure/B13434174.png)
![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)

![5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B13434185.png)

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)

![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)

![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)
